4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Description
4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a structurally complex sulfonamide derivative characterized by a benzoxazepine core fused with a substituted benzene ring. Its molecular architecture includes ethoxy and fluoro substituents on the benzene ring and a tetrahydrobenzooxazepine moiety with methyl and oxo groups.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-5-27-17-9-7-14(11-15(17)21)29(25,26)22-13-6-8-16-18(10-13)28-12-20(2,3)19(24)23(16)4/h6-11,22H,5,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZLPCTYYADOMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure includes a sulfonamide group and a tetrahydrobenzo[b][1,4]oxazepin moiety. This article explores its biological activity based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 422.5 g/mol. The presence of ethoxy and fluoro substituents may influence its biological activity and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 921908-85-2 |
Research indicates that compounds with similar structures often interact with various biological targets such as enzymes or receptors. Understanding these interactions is crucial for elucidating the pharmacodynamics and pharmacokinetics of 4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide. Techniques such as molecular docking and receptor-ligand interaction studies are employed to investigate these mechanisms.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to 4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide exhibit significant antimicrobial properties. For example:
- Inhibition of Bacterial Growth : The compound may inhibit the growth of specific Gram-positive and Gram-negative bacteria.
- Mechanism : The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase (DHPS), an essential enzyme in folate synthesis.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of similar compounds:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation.
- Targeting Pathways : The mechanism may involve the modulation of signaling pathways associated with cell survival and apoptosis.
Case Studies
Several case studies have been conducted to explore the biological activity of structurally related compounds:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics.
-
Study on Anticancer Effects :
- Objective : To assess the cytotoxicity against breast cancer cell lines.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
Safety Profile
The safety profile of 4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is under investigation:
- Toxicity Studies : Preliminary toxicity assessments indicate low toxicity in mammalian cell lines.
- Therapeutic Index : Further studies are required to determine the therapeutic index compared to existing treatments.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a candidate for the development of novel therapeutic agents. The presence of the sulfonamide group is particularly noteworthy due to its established role in various pharmaceutical applications. Sulfonamides have been widely used as antibiotics and are known for their ability to inhibit bacterial growth by interfering with folate synthesis.
Potential Therapeutic Uses:
- Antibacterial Agents: Given the increasing prevalence of antibiotic resistance, compounds like 4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide could provide new avenues for treating resistant bacterial strains.
- Anti-inflammatory Properties: The compound may exhibit anti-inflammatory effects similar to other sulfonamide derivatives. Research into its ability to modulate inflammatory pathways is warranted.
Pharmacological Studies
Pharmacodynamics and pharmacokinetics studies are essential for understanding how this compound interacts with biological systems. Investigating its binding affinity to specific receptors or enzymes can reveal its mechanism of action.
Key Research Areas:
- Interaction with Enzymes: Understanding how the compound interacts with enzymes involved in metabolic pathways can provide insights into its potential side effects and therapeutic efficacy.
- Receptor Binding Studies: Evaluating how well the compound binds to various receptors can help determine its suitability for targeting specific diseases.
Structure-Activity Relationship (SAR) Analysis
The unique combination of functional groups in 4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide allows for comprehensive SAR studies. These studies can help identify which structural features contribute most significantly to biological activity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromobenzamide | Simple benzamide structure | Lacks complex ring systems |
| N,N-Dimethylbenzamide | Benzamide with dimethyl group | Simpler structure without oxazepine |
| Indole Derivatives | Contains an indole ring | Different ring system; varied biological activity |
| 5-Methylbenzothiazole | Benzothiazole structure | Different heterocyclic framework |
The complexity of 4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide distinguishes it from simpler analogs and may impart unique biological activities that warrant further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s sulfonamide group and heterocyclic benzoxazepine core align it with other sulfonamide-containing pharmaceuticals. For example:
- Sulfonamide antibiotics (e.g., sulfamethoxazole): Share the sulfonamide moiety but lack the benzoxazepine scaffold.
- Benzoxazepine-based kinase inhibitors : Share the heterocyclic core but often incorporate amide or urea linkers instead of sulfonamide groups.
The ethoxy and fluoro substituents may enhance lipophilicity and metabolic stability compared to non-halogenated analogues, as seen in fluorinated drugs like ciprofloxacin .
Spectroscopic Characterization
Similar methods would likely resolve the sulfonamide’s substituents and benzoxazepine conformation .
Lumping Strategy for Property Prediction
discusses lumping structurally similar compounds to predict physicochemical behavior. For instance, the sulfonamide group’s electronegativity and hydrogen-bonding capacity could group this compound with other sulfonamides, while its benzoxazepine core might align it with heterocyclic antidepressants (e.g., oxazepam derivatives). Such grouping simplifies modeling but risks overlooking unique steric effects from the 3,3,5-trimethyl and oxo groups .
Data Tables (Hypothetical Framework Based on Evidence)
Table 1: Key Functional Groups and Analogues
| Functional Group | Role in Target Compound | Analogues | Key Differences |
|---|---|---|---|
| Sulfonamide (-SO₂NH-) | Binding affinity | Sulfamethoxazole | Lacks benzoxazepine core |
| Benzoxazepine core | Structural rigidity | Oxazepam | No sulfonamide; different substituents |
| Ethoxy (-OCH₂CH₃) | Lipophilicity | Ethofumesate (herbicide) | Different core structure |
Table 2: Hypothetical Spectroscopic Data (Modeled After )
Q & A
Q. What are the recommended synthetic routes for 4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide, and what challenges arise during purification?
- Methodological Answer : Synthesis typically involves multi-step functionalization of the benzo[b][1,4]oxazepine core. A general approach includes:
- Step 1 : Coupling of sulfonamide precursors via nucleophilic aromatic substitution under anhydrous conditions (e.g., using DMF as a solvent with K₂CO₃ as a base).
- Step 2 : Introduction of the ethoxy and fluoro substituents via Pd-catalyzed cross-coupling or electrophilic fluorination.
- Step 3 : Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures).
Challenges : Steric hindrance from the 3,3,5-trimethyl groups may reduce reaction yields. Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR to confirm absence of regioisomers .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy group integration at ~δ 1.3 ppm for CH₃, δ 4.1 ppm for OCH₂).
- HRMS : Verify molecular weight (calculated for C₂₂H₂₆FN₂O₅S: 474.16 g/mol).
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects.
- FT-IR : Detect key functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding affinity of this compound with kinase targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., MAP kinases). Focus on hydrogen bonding with the sulfonamide group and hydrophobic interactions with the trimethyl-oxazepine core.
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA).
- QSAR modeling : Corrogate substituent effects (e.g., ethoxy vs. methoxy) on IC₅₀ values using datasets from PubChem BioAssay .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Replicate assays : Use standardized protocols (e.g., kinase inhibition assays with ATP concentration fixed at 1 mM).
- Control variables : Account for solvent effects (DMSO vs. aqueous buffers) and cell line variability (HEK293 vs. HeLa).
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, prioritizing studies with raw data transparency.
- Purity verification : Cross-check results against HPLC-MS purity (>98% recommended for biological assays) .
Q. What experimental designs are optimal for studying the metabolic stability of this compound in hepatic microsomes?
- Methodological Answer :
- In vitro setup : Incubate compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
- Sampling : Collect aliquots at 0, 15, 30, 60 minutes. Quench with acetonitrile and analyze via LC-MS/MS.
- Data interpretation : Calculate half-life (t₁/₂) using first-order kinetics. Compare with positive controls (e.g., verapamil for CYP3A4-mediated metabolism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
